molecular formula C16H15NO2 B3340335 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one CAS No. 42746-51-0

4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Cat. No.: B3340335
CAS No.: 42746-51-0
M. Wt: 253.29 g/mol
InChI Key: URUDVMKJOXKZHR-UHFFFAOYSA-N
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Description

4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C16H15NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-5,5-diphenyl-2-oxazolidinone with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly antibiotics and anti-inflammatory agents.

    Industry: It serves as an intermediate in the synthesis of various fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, making it an effective antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-phenyl-1,3-oxazolidin-2-one
  • 5,5-Diphenyl-2-oxazolidinone
  • 4-Benzyl-3-propionyl-2-oxazolidinone

Uniqueness

4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDVMKJOXKZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325263
Record name 4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42746-51-0
Record name NSC409498
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409498
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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